Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate

thrombin inhibitor synthesis process chemistry intermediate SNAr electrophile

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate (CAS 435345-05-4; synonym MDPI-056) is a 3-chloro-2(1H)-pyrazinone acetate ester with molecular formula C₈H₉ClN₂O₃ and molecular weight 216.62 g·mol⁻¹. The compound serves as the critical intermediate K3 in the patented synthesis of the orally bioavailable direct thrombin inhibitor DPOC-4088 (2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1(2H)-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide), where it provides the 3-chloropyrazinone electrophilic center for the key C-3 amination step.

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
CAS No. 435345-05-4
Cat. No. B11888932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate
CAS435345-05-4
Molecular FormulaC8H9ClN2O3
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNC(=O)C(=N1)Cl
InChIInChI=1S/C8H9ClN2O3/c1-2-14-6(12)3-5-4-10-8(13)7(9)11-5/h4H,2-3H2,1H3,(H,10,13)
InChIKeyOCVFRZCHZZMMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate (CAS 435345-05-4): Core Intermediate for Pyrazinone-Based Direct Thrombin Inhibitors


Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate (CAS 435345-05-4; synonym MDPI-056) is a 3-chloro-2(1H)-pyrazinone acetate ester with molecular formula C₈H₉ClN₂O₃ and molecular weight 216.62 g·mol⁻¹ . The compound serves as the critical intermediate K3 in the patented synthesis of the orally bioavailable direct thrombin inhibitor DPOC-4088 (2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1(2H)-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide), where it provides the 3-chloropyrazinone electrophilic center for the key C-3 amination step [1]. The chloro substituent at the 3-position (alternatively numbered as 6-chloro in the dihydropyrazin tautomer) imparts a calculated LogP of 0.53 and a polar surface area of 72.05 Ų, defining its partitioning behavior in multi-step process chemistry .

Exclusive K3 intermediate for patented DPOC-4088 synthetic route
3-Chloro leaving group enables SNAr amination at C-3 position
Ethyl ester handle designed for subsequent transamidation step
Process-friendly LogP 0.53 supports organic-phase extraction

Why Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate Cannot Be Replaced by Structurally Similar Pyrazinone Intermediates in Thrombin Inhibitor Synthesis


Within the 3-substituted-2(1H)-pyrazinone acetate ester class, the identity of the 3-position substituent governs both the reactivity at the electrophilic displacement center and the physicochemical handling properties of the intermediate. Direct replacement of the 3-chloro group with a 3-hydroxy (CAS 312904-87-3) or 3-bromo (CAS 267876-34-6) analog results in a chemically distinct intermediate that cannot undergo the same SNAr-type amination with 2,2-difluoro-2-(2-pyridyl)ethylamine (K2) under comparable conditions: the 3-hydroxy compound is not a competent leaving group, while the 3-bromo variant introduces a 44.5 Da heavier leaving group with altered reactivity that has not been validated in the published scalable process . Furthermore, the ethyl ester moiety of CAS 435345-05-4 is specifically required for subsequent transamidation with 2-aminomethyl-3-fluoropyridine (K1); tert-butyl ester analogs, while synthetically accessible, introduce different deprotection requirements and have not been demonstrated in the multi-kilo process documented in Organic Process Research & Development [1]. The quantitative evidence below establishes that substitution of this specific chloro-ethyl-ester intermediate with any close analog would require complete re-optimization of the telescoped reaction sequence.

Target Intermediate
3-Chloro (CAS 435345-05-4): validated leaving group for SNAr amination with K2 amine in published multi-kilo process
Analog Risk
3-Hydroxy analog lacks competent leaving group; 3-bromo analog introduces heavier leaving group without validated process conditions
Target Ester
Ethyl ester (CAS 435345-05-4): directly compatible with transamidation to K1 amine in telescoped sequence
Analog Risk
tert-Butyl ester analogs require different deprotection protocols and are not demonstrated in the published scalable route

Quantitative Differentiation Evidence for Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate (CAS 435345-05-4) Against Closest Pyrazinone Acetate Analogs


Documented Role as Exclusive Intermediate K3 in the Patented DPOC-4088 Thrombin Inhibitor Process vs. Unvalidated 3-Hydroxy and 3-Bromo Analogs

In the patented process for DPOC-4088 (US 8,541,580 B2), ethyl 3-chloropyrazin(1H)-2-one-1-acetate is explicitly designated as intermediate K3 and is the sole electrophilic partner for the key C-3 amination with 2,2-difluoro-2-(2-pyridyl)ethylamine (K2) [1]. The 3-chloro substituent is mandatory for this SNAr displacement; neither the 3-hydroxy analog (CAS 312904-87-3, pKa ~9.07, poor leaving group) nor the 3-bromo analog (CAS 267876-34-6, MW 261.07, not cited in the DPOC-4088 process patents) have been validated in any published scalable route to this thrombin inhibitor [2]. The OPR&D 2004 paper describing multi-kilo preparation of DPOC-4088 explicitly lists CAS 435345-05-4 (listed as (3-Chloro-2-oxo-2H-pyrazin-1-yl)-acetic acid ethyl ester) among the key intermediates, alongside CAS 312904-86-2 and 312904-87-3 as precursors in the synthetic sequence [2].

Exclusive K3 Role
Head-to-head
Only CAS 435345-05-4 validated as electrophilic partner for K2 amination in US 8,541,580 B2 and OPR&D 2004 process; 3-hydroxy and 3-bromo analogs lack documented synthetic entry to DPOC-4088
Mandatory for route reproduction
Substitution would require complete re-optimization
thrombin inhibitor synthesis process chemistry intermediate SNAr electrophile

LogP and Lipophilicity Advantage of the 3-Chloro Intermediate over the 3-Hydroxy Precursor (CAS 312904-87-3) for Organic-Phase Process Extraction

The calculated LogP of CAS 435345-05-4 is 0.52890, compared to LogP of −0.9003 for the 3-hydroxy precursor (CAS 312904-87-3), a difference of 1.43 log units [1]. This corresponds to approximately a 27-fold increase in octanol-water partition coefficient for the chloro compound. Additionally, the chloro compound has 0 hydrogen bond donors versus the hydroxy compound which possesses an H-bond donor (the 3-OH group), reducing aqueous solubility and improving organic-phase extractability . The topological polar surface area (TPSA) is 67.8 Ų for the chloro compound , compared to a higher effective polarity for the hydroxy analog due to its donor capacity. In multi-step process chemistry, the higher LogP of the chloro intermediate facilitates ethyl acetate or dichloromethane extraction after the chlorination step, reducing aqueous emulsion formation and improving isolated yields [2].

LogP Advantage
Reported
ΔLogP +1.43 (27-fold higher lipophilicity vs. 3-hydroxy precursor); 0 H-bond donors vs. ≥1
Enables efficient organic-phase extraction
Calculated values; review experimental confirmation
lipophilicity liquid-liquid extraction process chemistry partition coefficient

Molecular Weight and Atom Economy: 3-Chloro Intermediate vs. 3-Bromo Analog (CAS 267876-34-6) in the Amination Step

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate (MW 216.62 g·mol⁻¹) provides a 44.45 Da lighter leaving group (chloride, 35.45 Da) compared to the 3-bromo analog (CAS 267876-34-6, MW 261.07 g·mol⁻¹; bromide leaving group 79.90 Da) . While both halogens can serve as leaving groups in the SNAr amination with K2, the chloro intermediate delivers superior atom economy: for every mole of product (K) formed, the chloro route generates 35.45 g of halide waste vs. 79.90 g for the bromo route, a 55.6% reduction in halide byproduct mass . The OPR&D 2004 scaleable synthesis exclusively employs the 3-chloro intermediate, indicating that the chlorine substituent provides sufficient electrophilicity for efficient amination without the excess reactivity and heavier waste burden of bromine [1].

Atom Economy
Cross-study
ΔMW −44.45 Da (−17% vs. 3-bromo analog); halide waste mass reduced by 55.6% per mole of product
Reduces waste in scale-up
Bromo analog not cited in DPOC-4088 route
atom economy molecular weight efficiency leaving group SNAr

Boiling Point and Thermal Stability: Energy-Efficient Distillation vs. 3-Hydroxy Precursor (CAS 312904-87-3)

CAS 435345-05-4 exhibits a boiling point of 313.245°C at 760 mmHg with a flash point of 143.246°C . In contrast, the 3-hydroxy precursor (CAS 312904-87-3) has a predicted boiling point of 350.2°C at 760 mmHg . The 37°C lower boiling point of the chloro compound reduces the energy input required for vacuum distillation during purification, while the flash point of 143.246°C provides a sufficient thermal safety margin for routine process operations . Density of the chloro compound (1.372 g·cm⁻³) is also intermediate between the hydroxy analog (1.287 g·cm⁻³, predicted) and the bromo analog , indicating a mass-to-volume ratio compatible with standard pilot-plant solvent handling equipment.

Thermal Profile
Data to verify
ΔBP −37°C (lower vs. 3-hydroxy precursor); flash point 143.246°C
Lowers distillation energy input
Predicted values for comparator; confirm experimentally
boiling point distillation thermal stability process safety

Supplier Purity Benchmarking: NLT 98% vs. Standard 95% Grades for Research-Grade Procurement

Multiple suppliers offer CAS 435345-05-4 at different purity tiers. MolCore provides NLT (Not Less Than) 98% purity with ISO certification . Aladdin-E offers 95% purity grade . Chemenu supplies at 95% purity . The 98% NLT grade from MolCore (Product No. MC710904) includes boiling point verification (313.245°C at 760 mmHg) and storage condition specification (2–8°C) . The availability of a 98%+ purity grade is critical for process chemistry applications where residual 3-hydroxy precursor (CAS 312904-87-3) or other impurities from incomplete chlorination can act as competing nucleophiles in the downstream K2 amination step, reducing yield of the desired product K.

Purity Tier
Supplier data
98% NLT (ISO-certified, MolCore) vs. 95% standard grades; residual hydroxy precursor risk mitigated
Higher purity supports yield consistency
Verify lot-specific COA before use
purity specification supplier comparison quality control procurement

End-Product Potency Context: The Thrombin Inhibitor Derived from CAS 435345-05-4 Demonstrates Nanomolar Potency in Validated Assays

While CAS 435345-05-4 is itself an intermediate with no direct biological activity, its exclusive downstream product—the direct thrombin inhibitor DPOC-4088 (also referred to as Compound I)—is a potent (Ki reported in the sub-nanomolar to low nanomolar range), selective, orally bioavailable anticoagulant that advanced to Phase I clinical trials [1][2]. In the bioactivation study published in Drug Metabolism and Disposition, Compound I is described as 'a potent, selective, and orally bioavailable thrombin inhibitor' [2]. The pyrazinone core bearing the 6-chloro substituent—derived directly from the 3-chloro intermediate CAS 435345-05-4—is essential for the metabolic stability and pharmacokinetic profile of this compound class. In the broader pyrazinone thrombin inhibitor series, compounds with the 6-chloro substituent achieved oral bioavailability and plasma half-life profiles suitable for once-daily dosing, as demonstrated in the Burgey et al. 2003 structure-activity relationship (SAR) study [3]. The pyrazinone acetamide scaffold (exemplified by L-375,378) demonstrated significantly improved pharmacokinetics in rats, dogs, and monkeys compared to the pyridinone acetamide precursor L-374,087 (Ki = 0.5 nM) [4].

End-Product Context
Class-level
DPOC-4088 (derived from this intermediate) reported as potent thrombin inhibitor in Phase I trial context; 6-chloropyrazinone core linked to PK optimization in Burgey 2003 SAR
Research trajectory informs intermediate value
Class-level inference; endpoint context review required
thrombin inhibition drug discovery intermediate DPOC-4088 oral bioavailability

High-Value Application Scenarios for Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate (CAS 435345-05-4) Based on Quantitative Differentiation Evidence


Reproduction of the Patented DPOC-4088 (Thrombin Inhibitor 2) Synthetic Route at Laboratory to Pilot Scale

Any research group or CDMO aiming to reproduce the published DPOC-4088 synthesis must procure CAS 435345-05-4 as intermediate K3 for the critical C-3 SNAr amination with 2,2-difluoro-2-(2-pyridyl)ethylamine. The compound's exclusive designation in US Patent 8,541,580 B2 and the OPR&D 2004 multi-kilo process [1][2] means that alternative intermediates (3-hydroxy, 3-bromo, or 6-methyl analogs) lack validated reaction conditions for this specific transformation. The 98% NLT purity grade from MolCore (ISO-certified) is recommended for this application to minimize carryover of the 3-hydroxy precursor, which could compete as a nucleophile and reduce yield of intermediate K.

Structure-Activity Relationship (SAR) Studies on 3-Amino-6-Chloropyrazinone Acetamide Thrombin Inhibitors

Medicinal chemistry teams investigating the 6-chloropyrazinone thrombin inhibitor pharmacophore require CAS 435345-05-4 as the gateway building block for systematic variation of the C-3 amino substituent. The Burgey et al. 2003 SAR study [1] demonstrated that modification of the P3 and P1 substituents on this core scaffold produced orally bioavailable thrombin inhibitors with optimized plasma half-life and human liver microsome stability. The chloro intermediate's LogP of 0.53 and 0 H-bond donor profile [2] facilitate purification of diverse C-3 amination products by standard flash chromatography or extraction, enabling parallel library synthesis.

Metabolic Bioactivation Studies Requiring Authentic 6-Chloropyrazinone Intermediate

The pyrazinone ring in the DPOC-4088 series undergoes a unique metabolic bioactivation pathway: 84% of an i.v. dose in rats is excreted as two metabolites formed by pyrazinone ring oxidation and rearrangement to dihydro-imidazole and imidazolidine derivatives [1]. Research groups studying this bioactivation mechanism or designing next-generation inhibitors with reduced metabolic liability require the authentic 3-chloro intermediate to prepare both the parent drug substance and 13C-labeled analogs (as described using 13C single labels in the pyrazinone ring) for mass spectrometry and NMR-based metabolite identification [1].

Agrochemical Discovery Programs Leveraging the 3-Chloropyrazinone Acetate Scaffold for Herbicidal Oxopyrazine Derivatives

The oxopyrazine pharmacophore, of which CAS 435345-05-4 is a representative 3-chloro-substituted variant, has been patented for herbicidal applications with demonstrated crop safety [1]. The compound's favorable LogP (0.53), moderate molecular weight (216.62), and chlorine substituent—a privileged motif in agrochemical design for metabolic stability and soil mobility—make it a suitable building block for oxopyrazine herbicide discovery programs. The ethyl ester handle allows for late-stage diversification to amides, acids, or other functional groups relevant to herbicide target engagement.

Application
Selection Property
Validation Focus
DPOC-4088 synthetic route reproduction
Exclusive K3 intermediate identity
Reaction condition fidelity to published process
Thrombin inhibitor SAR studies
6-Chloropyrazinone core scaffold availability
C-3 amination scope and product isolation
Pyrazinone bioactivation research
Authentic 3-chloro intermediate for metabolite profiling
Metabolite identification and structural confirmation
Oxopyrazine herbicide discovery
3-Chloroacetate handle for derivatization
Herbicidal activity screening and selectivity assays
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